Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate is an organic compound belonging to the dihydropyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry The structure of this compound includes a dihydropyridine ring, which is partially saturated, and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac workload. The compound’s structure allows it to bind to the calcium channels, blocking their function and modulating cellular activity.
Comparison with Similar Compounds
Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C19H17NO3
- Molecular Weight : 307.34 g/mol
- CAS Number : 107971-39-1
- Structural Characteristics : The compound features a dihydropyridine core, which is known for its role in various biological activities.
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of derivatives related to phenyl 4-oxo-2-phenyl-3,4-dihydropyridine. For instance, a derivative demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1) after lipopolysaccharide (LPS) stimulation. This suggests that compounds within this class may be effective in treating conditions characterized by excessive inflammation, such as acute lung injury and sepsis .
2. COX Inhibition
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. A study reported that certain derivatives exhibited notable COX-2 inhibitory activity, which is crucial for the development of anti-inflammatory drugs . The mechanism typically involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins.
3. Antimicrobial Activity
Research has also indicated that derivatives of phenyl 4-oxo-2-phenyl-3,4-dihydropyridine possess antimicrobial properties. In vitro studies showed effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) indicating potent activity against bacterial strains . This antimicrobial effect can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of phenyl 4-oxo derivatives. Modifications at specific positions on the dihydropyridine ring can enhance potency and selectivity towards biological targets. For example:
Modification | Effect on Activity |
---|---|
Addition of methoxy groups | Increased COX inhibition |
Alteration of substituents on phenyl rings | Enhanced antimicrobial properties |
Case Study 1: Anti-inflammatory Efficacy
In a preclinical model of acute lung injury induced by LPS, a phenyl 4-oxo derivative was administered to assess its therapeutic effects. The results showed a significant reduction in inflammatory markers and improved survival rates in treated mice compared to controls. Histological analysis revealed decreased lung edema and reduced macrophage infiltration in treated subjects .
Case Study 2: Antimicrobial Evaluation
A series of synthesized derivatives were tested against common bacterial pathogens. One particular derivative exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong bactericidal activity . This study underscores the potential for developing new antibacterial agents based on this scaffold.
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
phenyl 4-oxo-2-phenyl-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C18H15NO3/c20-15-11-12-19(17(13-15)14-7-3-1-4-8-14)18(21)22-16-9-5-2-6-10-16/h1-12,17H,13H2 |
InChI Key |
DWAGSDOFLIDBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C=CC1=O)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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